molecular formula C5H2Br2N2O3 B2887573 2,6-Dibromo-4-nitropyridin-3-ol CAS No. 2140305-51-5

2,6-Dibromo-4-nitropyridin-3-ol

Cat. No.: B2887573
CAS No.: 2140305-51-5
M. Wt: 297.89
InChI Key: NVJFMOAXTJMHCY-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H2Br2N2O3 and a molecular weight of 297.89 g/mol It is characterized by the presence of two bromine atoms, a nitro group, and a hydroxyl group attached to a pyridine ring

Scientific Research Applications

2,6-Dibromo-4-nitropyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “2,6-Dibromo-4-nitropyridin-3-ol” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-nitropyridin-3-ol typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of pyridine with bromine to introduce bromine atoms at the 2 and 6 positions. This is followed by nitration using nitric acid to introduce the nitro group at the 4 position. The hydroxyl group can be introduced through subsequent hydrolysis reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Amino derivatives.

    Oxidation: Carbonyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitrophenol: Similar structure but with a phenol ring instead of a pyridine ring.

    2,6-Dichloro-4-nitropyridin-3-ol: Chlorine atoms instead of bromine atoms.

    2,6-Dibromo-4-aminopyridin-3-ol: Amino group instead of a nitro group.

Uniqueness

2,6-Dibromo-4-nitropyridin-3-ol is unique due to the combination of bromine, nitro, and hydroxyl groups on a pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2,6-dibromo-4-nitropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O3/c6-3-1-2(9(11)12)4(10)5(7)8-3/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJFMOAXTJMHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)Br)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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